molecular formula C11H12N2O B15322265 5-Phenethylisoxazol-4-amine

5-Phenethylisoxazol-4-amine

Cat. No.: B15322265
M. Wt: 188.23 g/mol
InChI Key: QPTKVZULUBHICU-UHFFFAOYSA-N
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Description

5-Phenethylisoxazol-4-amine is a chemical compound with the molecular formula C9H8N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenethylisoxazol-4-amine typically involves the cyclization of phenethylamine derivatives with suitable isocyanates or carbonyl compounds under specific reaction conditions. One common method is the reaction of phenethylamine with ethyl chloroformate followed by cyclization with ammonia.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Phenethylisoxazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reactions with halogens or other electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of phenethylisoxazole-4-one.

  • Reduction: Production of this compound derivatives with reduced functional groups.

  • Substitution: Introduction of various substituents at different positions on the isoxazole ring.

Scientific Research Applications

5-Phenethylisoxazol-4-amine has several applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Phenethylisoxazol-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 4-Phenylisoxazol-5-amine: Similar structure but different position of the amino group.

  • 5-Methylisoxazol-4-amine: Similar core structure but with a methyl group instead of the phenethyl group.

Uniqueness: 5-Phenethylisoxazol-4-amine is unique due to its phenethyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2-phenylethyl)-1,2-oxazol-4-amine

InChI

InChI=1S/C11H12N2O/c12-10-8-13-14-11(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2

InChI Key

QPTKVZULUBHICU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=NO2)N

Origin of Product

United States

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